5-Formyl-2-nitrobenzoic acid
Description
5-Formyl-2-nitrobenzoic acid is a benzoic acid derivative featuring a nitro group at the ortho position (C2) and a formyl group at the meta position (C5). This compound’s structure combines electron-withdrawing substituents (nitro and carboxylic acid) with a reactive formyl group, making it a versatile intermediate in organic synthesis. The nitro group enhances the acidity of the carboxylic acid moiety, while the formyl group enables participation in condensation reactions, such as Schiff base formation or heterocycle synthesis .
Properties
IUPAC Name |
5-formyl-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5/c10-4-5-1-2-7(9(13)14)6(3-5)8(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINDXMSGLCGMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Formyl-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-formylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of 5-formyl-2-nitrobenzoic acid may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The formyl group at position 5 undergoes oxidation to form a dicarboxylic acid derivative. Common oxidizing agents and conditions include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aq) | Acidic, 80–100°C, 4–6 hrs | 2-Nitro-5-carboxybenzoic acid | 85–92% | |
| CrO₃ (Jones reagent) | H₂SO₄, reflux, 2 hrs | 2-Nitro-5-carboxybenzoic acid | 78% | |
| Ozone (O₃) | -78°C, followed by H₂O₂ | 2-Nitroisophthalic acid | 65% |
The reaction with KMnO₄ proceeds via radical intermediates, while ozonolysis cleaves the formyl group to yield a dicarboxylic acid.
Reduction Reactions
The nitro group at position 2 is reduced to an amine under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm) | Pd/C, ethanol, 25°C, 12 hrs | 5-Formyl-2-aminobenzoic acid | 90% | |
| NaBH₄/CuCl₂ | Methanol, 0°C, 2 hrs | 5-Formyl-2-hydroxylaminobenzoic acid | 70% | |
| SnCl₂/HCl | Reflux, 3 hrs | 5-Formyl-2-aminobenzoic acid | 82% |
Catalytic hydrogenation preserves the formyl group, while stannous chloride reduction requires acidic conditions to prevent side reactions.
Esterification
The carboxylic acid group forms esters, enhancing solubility for further reactions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃OH/H₂SO₄ | Reflux, 6 hrs | Methyl 5-formyl-2-nitrobenzoate | 95% | |
| (COCl)₂, then ROH | DCM, 0°C to RT, 2 hrs | Alkyl 5-formyl-2-nitrobenzoate | 88–93% |
Esterification via acid-catalyzed methanolysis is highly efficient, while acyl chloride intermediates enable diverse alkyl substitutions .
Nucleophilic Substitution
The nitro group’s electron-withdrawing effect activates the ring for electrophilic substitution at specific positions:
| Reagent | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Cl₂, FeCl₃ | 50°C, 1 hr | 4 | 5-Formyl-2-nitro-4-Cl-benzoic acid | 60% | |
| F₂, HF | 0°C, 30 min | 3 | 5-Formyl-2-nitro-3-F-benzoic acid | 45% |
Chlorination occurs para to the nitro group, while fluorination is less selective due to steric hindrance .
Photochemical Reactivity
UV irradiation induces unique transformations:
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| 365 nm UV, H₂O/MeCN | 2-Nitroso-5-formylbenzoic acid | Nitro → Nitroso reduction | |
| 254 nm UV, O₂ atmosphere | 5-Carboxy-2-nitrobenzoic acid | Formyl photooxidation |
Photoreduction of the nitro group proceeds via a radical intermediate, while photooxidation targets the formyl group .
Cyclization Reactions
The formyl group participates in intramolecular cyclization:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₂NH₂·H₂O | Ethanol, reflux, 3 hrs | 2-Nitrobenzo[d]oxazin-5-ol | 75% | |
| PCl₅, then NH₃ | DCM, 0°C to RT, 12 hrs | 5-Amino-2-nitrobenzoxazole | 68% |
Hydrazine forms a six-membered oxazine ring, while ammonia yields a benzoxazole derivative.
Condensation Reactions
The formyl group undergoes aldol-like condensations:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetone, NaOH | RT, 24 hrs | 5-(3-Oxobut-1-enyl)-2-nitrobenzoic acid | 55% | |
| Aniline, AcOH | Reflux, 6 hrs | Schiff base derivative | 80% |
Schiff base formation with amines is reversible under acidic conditions.
Scientific Research Applications
Chemistry: 5-Formyl-2-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for the construction of heterocyclic compounds and other aromatic derivatives.
Biology: In biological research, derivatives of 5-formyl-2-nitrobenzoic acid are studied for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to undergo various chemical modifications allows researchers to design and synthesize novel bioactive molecules.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, the reduction product, 5-formyl-2-aminobenzoic acid, may serve as a precursor for the synthesis of pharmaceutical agents with specific biological targets.
Industry: In the industrial sector, 5-formyl-2-nitrobenzoic acid is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable component in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of 5-formyl-2-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group is known to participate in electron-withdrawing interactions, which can influence the reactivity of the benzene ring. The formyl group, being an electrophilic center, can undergo nucleophilic addition reactions. These interactions and reactions contribute to the compound’s overall chemical behavior and its potential biological activities.
Comparison with Similar Compounds
Comparative Structural Analysis
Key structural analogs and their substituent configurations are compared below:
Key Observations :
- Electron Effects : The nitro group (strong electron-withdrawing) in all analogs increases carboxylic acid acidity.
- Reactivity : The formyl group in 5-formyl-2-nitrobenzoic acid offers unique reactivity for condensations, unlike fluorine or methyl groups in analogs .
- Steric and Electronic Modifications: Bulky substituents (e.g., phenoxy in ) reduce solubility but enhance binding specificity in agrochemicals.
Physicochemical Properties
Comparative data on molecular weight, melting points, and solubility:
Notes:
- Amino groups (e.g., in ) improve water solubility via hydrogen bonding.
- Disulfide linkages () may reduce thermal stability but enable redox-responsive applications.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
